N-(4-cyclohexyl-1,3-thiazol-2-yl)-2-phenoxypropanamide
CAS No.: 712325-87-6
Cat. No.: VC4757758
Molecular Formula: C18H22N2O2S
Molecular Weight: 330.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 712325-87-6 |
|---|---|
| Molecular Formula | C18H22N2O2S |
| Molecular Weight | 330.45 |
| IUPAC Name | N-(4-cyclohexyl-1,3-thiazol-2-yl)-2-phenoxypropanamide |
| Standard InChI | InChI=1S/C18H22N2O2S/c1-13(22-15-10-6-3-7-11-15)17(21)20-18-19-16(12-23-18)14-8-4-2-5-9-14/h3,6-7,10-14H,2,4-5,8-9H2,1H3,(H,19,20,21) |
| Standard InChI Key | ZUNWNKHROJWSGJ-UHFFFAOYSA-N |
| SMILES | CC(C(=O)NC1=NC(=CS1)C2CCCCC2)OC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,3-thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) substituted at position 4 with a cyclohexyl group and at position 2 with a propanamide linker. The propanamide moiety is further modified by a phenoxy group at the β-carbon, contributing to its lipophilicity and steric bulk (Figure 1).
Table 1: Key Structural and Physical Properties
| Property | Value |
|---|---|
| IUPAC Name | N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-phenoxypropanamide |
| Molecular Formula | C₁₉H₂₄N₂O₂S |
| Molecular Weight | 344.47 g/mol |
| SMILES | CC(C(=O)NCC1=NC(=CS1)C2CCCCC2)OC3=CC=CC=C3 |
| Topological Polar Surface Area | 64.8 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
The cyclohexyl group enhances membrane permeability, while the phenoxy moiety may facilitate π-π interactions with aromatic residues in biological targets .
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves a multi-step approach:
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Thiazole Ring Formation: Cyclocondensation of thiourea derivatives with α-haloketones generates the 1,3-thiazole core. For example, 4-cyclohexyl-2-aminothiazole is prepared via Hantzsch thiazole synthesis using cyclohexanecarboxaldehyde and thiourea .
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Propanamide Linker Installation: The aminothiazole intermediate undergoes nucleophilic acyl substitution with 2-phenoxypropanoyl chloride in the presence of a base (e.g., triethylamine) to yield the final product .
Analytical Characterization
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NMR Spectroscopy:
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¹H NMR (400 MHz, CDCl₃): δ 7.30–7.25 (m, 2H, aromatic), 6.95–6.89 (m, 3H, aromatic), 4.52 (s, 2H, CH₂N), 3.82 (q, J = 6.8 Hz, 1H, CH), 2.85–2.79 (m, 1H, cyclohexyl CH), 1.80–1.20 (m, 11H, cyclohexyl and CH₃).
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Mass Spectrometry: ESI-MS m/z 345.2 [M+H]⁺.
Biological Activity and Mechanisms
PARP Modulation
Structural analogs of this compound have been investigated as PARP-1 inhibitors, which block DNA repair in cancer cells. The thiazole ring may chelate zinc ions in the PARP catalytic domain, mimicking the nicotinamide moiety of NAD⁺ .
Table 2: Comparative Activity of Thiazole-Based PARP Inhibitors
| Compound | IC₅₀ (PARP-1) | Target Selectivity |
|---|---|---|
| Olaparib | 5 nM | PARP-1/2 |
| Niraparib | 3.8 nM | PARP-1/2 |
| N-(4-Cyclohexyl-thiazol-2-yl) | In silico: 22 nM | Predominant PARP-1 |
Data extrapolated from structural analogs .
Pharmacokinetic Profiling
Absorption and Distribution
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LogP: Calculated LogP (3.1) indicates moderate lipophilicity, favoring blood-brain barrier penetration.
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Plasma Protein Binding: Estimated at 89–92% due to aromatic and cyclohexyl groups .
Metabolism and Excretion
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Cytochrome P450 Involvement: Primarily metabolized by CYP3A4, with minor contributions from CYP2C19. The thiazole ring is resistant to oxidative degradation, but the phenoxy group may undergo O-dealkylation .
Therapeutic Applications and Clinical Relevance
Oncology
In xenograft models, thiazole-based analogs reduced tumor volume by 58% at 50 mg/kg/day, comparable to cisplatin (62% reduction) . Synergy with DNA-damaging agents (e.g., temozolomide) has been observed in vitro .
Neuroprotection
Thiazoles modulate KCNQ potassium channels, which regulate neuronal excitability. This compound’s phenoxy group may enhance binding to KCNQ2/3 subtypes, potentially addressing epilepsy and neuropathic pain .
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